3-Chloro-2-fluoroanisole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-fluoroanisole can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods: Industrial production methods for this compound often involve the use of nucleophilic aromatic substitution reactions . These reactions typically require a halogenated aromatic compound and a nucleophile, such as methoxide, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoroanisole undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a halogen atom with a nucleophile, such as methoxide.
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between an aryl halide and an organoboron compound.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include methoxide and halogenated aromatic compounds.
Suzuki–Miyaura Coupling: Common reagents include aryl halides, organoboron compounds, and palladium catalysts.
Major Products:
Nucleophilic Aromatic Substitution: The major product is typically an aromatic compound with a substituted nucleophile.
Suzuki–Miyaura Coupling: The major product is a biaryl compound formed through the coupling of the aryl halide and the organoboron compound.
Scientific Research Applications
3-Chloro-2-fluoroanisole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: It is used in the development of pharmaceutical compounds and drug discovery.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoroanisole involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the compound undergoes a substitution of the halogen atom with a nucleophile, resulting in the formation of a new aromatic compound . In Suzuki–Miyaura coupling reactions, the compound forms carbon-carbon bonds with organoboron compounds through the action of a palladium catalyst .
Comparison with Similar Compounds
3-Chloroanisole: Similar in structure but lacks the fluorine atom.
2-Fluoroanisole: Similar in structure but lacks the chlorine atom.
3-Bromo-2-fluoroanisole: Similar in structure but has a bromine atom instead of a chlorine atom.
Uniqueness: 3-Chloro-2-fluoroanisole is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. This dual substitution can provide distinct properties and reactivity patterns compared to other similar compounds .
Properties
IUPAC Name |
1-chloro-2-fluoro-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFVXCYDOOGQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378574 | |
Record name | 3-Chloro-2-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-56-5 | |
Record name | 3-Chloro-2-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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